![molecular formula C21H19ClN6O3 B2725200 7-(2-chlorobenzyl)-8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 376623-40-4](/img/no-structure.png)
7-(2-chlorobenzyl)-8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-chlorobenzyl)-8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C21H19ClN6O3 and its molecular weight is 438.87. The purity is usually 95%.
BenchChem offers high-quality 7-(2-chlorobenzyl)-8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-chlorobenzyl)-8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Multitarget Drugs for Neurodegenerative Diseases
8-Benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, a category that includes the compound , have been studied for their potential as multitarget drugs for neurodegenerative diseases. These compounds have been shown to act as dual-target-directed A1/A2A adenosine receptor antagonists. They have demonstrated potential for both symptomatic and disease-modifying treatment of neurodegenerative diseases, potentially offering advantages over single-target therapeutics (Brunschweiger et al., 2014).
Structural Characterization and Electronic Properties
The 7-(2-chlorobenzyl)-8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and its derivatives have been subject to structural characterization using techniques like single crystal and powder X-ray diffraction. These studies help in understanding the intermolecular interactions and molecular geometries, which are crucial for determining the electronic properties and potential applications of these compounds (Dey et al., 2015).
Psychotropic Activity
Research has explored the psychotropic potential of compounds similar to the specified chemical. These studies aim to understand how modifications in the chemical structure can influence the psychotropic activity, potentially leading to the development of new medications for mental health conditions (Chłoń-Rzepa et al., 2013).
Antimicrobial and Anticancer Activities
Further research has been conducted on similar purine derivatives to evaluate their potential as antimicrobial and anticancer agents. These studies are essential in discovering new therapeutics for treating various types of cancers and infections (Rida et al., 2007).
Nonlinear Optical Properties for Photonic Applications
The nonlinear optical properties of hydrazone derivatives related to 7-(2-chlorobenzyl)-8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione have been investigated, focusing on their potential use in photonic devices. These studies are significant for advancing the field of photonics, particularly in the development of new materials with high nonlinear optical behavior (Nair et al., 2022).
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(2-chlorobenzyl)-8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione' involves the condensation of 2-chlorobenzylamine with 3-hydroxybenzaldehyde to form the Schiff base, which is then reacted with 1,3-dimethylbarbituric acid to obtain the final product.", "Starting Materials": [ "2-chlorobenzylamine", "3-hydroxybenzaldehyde", "1,3-dimethylbarbituric acid", "Ethanol", "Sodium hydroxide", "Hydrochloric acid", "Ice" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzylamine (1.0 g) in ethanol (10 mL) and add 3-hydroxybenzaldehyde (1.2 g) to the solution. Stir the mixture at room temperature for 2 hours to form the Schiff base.", "Step 2: Add sodium hydroxide solution (10%) dropwise to the reaction mixture until the pH reaches 8-9. The precipitate formed is filtered and washed with water.", "Step 3: Dissolve the obtained Schiff base in ethanol (10 mL) and add 1,3-dimethylbarbituric acid (1.5 g) to the solution. Stir the mixture at room temperature for 2 hours.", "Step 4: Add hydrochloric acid (10%) dropwise to the reaction mixture until the pH reaches 2-3. The precipitate formed is filtered and washed with water.", "Step 5: Recrystallize the obtained product from ethanol to obtain the final compound '7-(2-chlorobenzyl)-8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione'." ] } | |
Número CAS |
376623-40-4 |
Nombre del producto |
7-(2-chlorobenzyl)-8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |
Fórmula molecular |
C21H19ClN6O3 |
Peso molecular |
438.87 |
Nombre IUPAC |
7-[(2-chlorophenyl)methyl]-8-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H19ClN6O3/c1-26-18-17(19(30)27(2)21(26)31)28(12-14-7-3-4-9-16(14)22)20(24-18)25-23-11-13-6-5-8-15(29)10-13/h3-11,29H,12H2,1-2H3,(H,24,25)/b23-11+ |
Clave InChI |
GPRCRKHZUVYCHI-FOKLQQMPSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC(=CC=C3)O)CC4=CC=CC=C4Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.